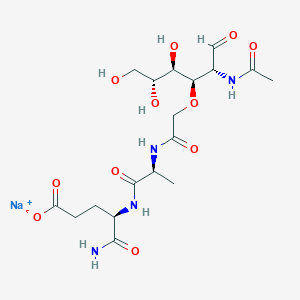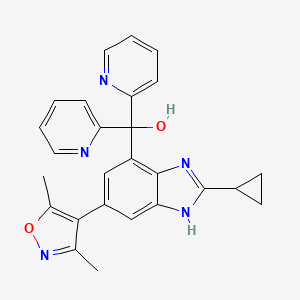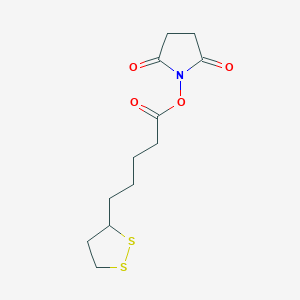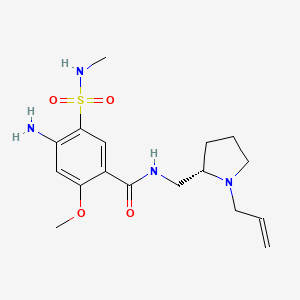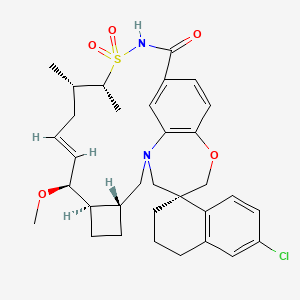
Tapotoclax
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Tapotoclax se sintetiza a través de un proceso de múltiples pasos que involucra la formación de varios intermediarios. La ruta de síntesis generalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal de this compound se construye a través de una serie de reacciones de condensación y ciclización.
Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas.
Purificación: El compuesto final se purifica utilizando técnicas como recristalización o cromatografía para lograr una alta pureza.
Métodos de Producción Industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar un control de calidad constante durante todo el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Tapotoclax experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar grupos funcionales específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como halógenos o agentes alquilantes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Aplicaciones Científicas De Investigación
Tapotoclax tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound se investiga principalmente por su potencial para inducir la apoptosis en las células cancerosas al inhibir la proteína MCL-1. .
Biología: this compound se utiliza para estudiar el papel de MCL-1 en los procesos celulares y sus interacciones con otras proteínas.
Medicina: This compound se está explorando como un posible agente terapéutico para varios tipos de cáncer, incluidos los síndromes mielodisplásicos, la leucemia mielomonocítica crónica y el mieloma múltiple
Industria: This compound se puede utilizar en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a la proteína MCL-1
Mecanismo De Acción
Tapotoclax ejerce sus efectos uniéndose e inhibiendo la actividad de la proteína MCL-1. MCL-1 es una proteína antiapoptótica que promueve la supervivencia de las células tumorales. Al inhibir MCL-1, this compound interrumpe la formación de complejos MCL-1/proteína similar a Bcl-2 11 (BCL2L11; BIM), lo que lleva a la inducción de la apoptosis en las células tumorales .
Comparación Con Compuestos Similares
Compuestos Similares
Venetoclax: Otro inhibidor de la familia Bcl-2, pero se dirige a Bcl-2 en lugar de MCL-1.
Navitoclax: Se dirige tanto a las proteínas Bcl-2 como a Bcl-xL.
S63845: Un inhibidor selectivo de MCL-1 similar a Tapotoclax
Singularidad de this compound
This compound es único en su alta selectividad y potencia para la proteína MCL-1. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico en el tratamiento del cáncer .
Propiedades
IUPAC Name |
(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNINBDKGLWYMU-GEAQBIRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883727-34-1 | |
| Record name | Tapotoclax [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883727341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tapotoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAPOTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W7N9T08G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





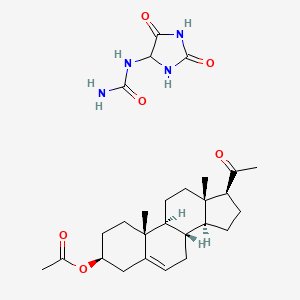
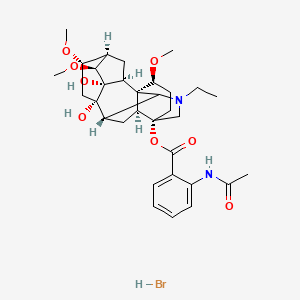
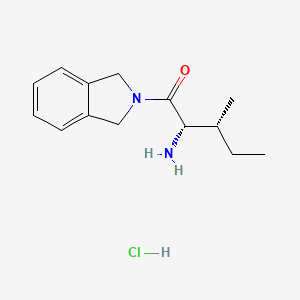
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
